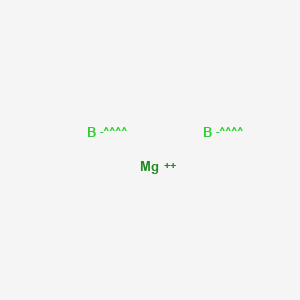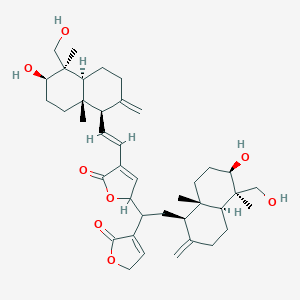
Magnesium borohydride
Overview
Description
Magnesium borohydride is a hydrogen storage material with a high gravimetric weight percentage of approximately 14.8 and a volumetric hydrogen density of 112 g/L . It has a relatively low hydrogen-release temperature and reversibility . Mg(BH4)2 can be used as an electrolytic material for rechargeable magnesium batteries .
Synthesis Analysis
Mg(BH4)2 can be synthesized by converting B-O bonds in widely available borates or boric acid to B-H . The borates or boric acid is ball-milled with MgH2 under ambient conditions to form Mg(BH4)2 with high yield (>80%) . Mg(BH4)2 was also successfully generated by reacting low-cost Mg with boric acid .Molecular Structure Analysis
The energy landscape of Mg(BH4)2 under pressure is explored by ab initio evolutionary calculations. Two new tetragonal structures, with space groups P4 and I41=acd are predicted to be lower in enthalpy, by 15.4 kJ/mol and 21.2 kJ/mol, respectively, than the earlier proposed P42nm phase .Chemical Reactions Analysis
During the mechanochemical synthesis of Mg-ion conductors, amorphous Mg(BH4)2 is typically formed and it was postulated that this amorphous phase promotes the conductivity . The ball milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .Physical And Chemical Properties Analysis
Mg(BH4)2 is a hydrogen storage material with a high gravimetric wt% of 14.8 and a volumetric hydrogen density of 112 g/L . It has a relatively low hydrogen-release temperature and reversibility .Scientific Research Applications
Energy Storage Applications
Magnesium borohydride (Mg(BH4)2) is a material of significant interest for energy storage, particularly in the context of hydrogen storage. It has the second highest volumetric hydrogen content among all known hydrides, making it a promising candidate for hydrogen storage applications. This material demonstrates the lowest temperature of hydrogen release and the mildest conditions for partial rehydrogenation among alkali and alkaline-earth borohydrides (Zavorotynska et al., 2016).
Hydrogen Storage Material
Mg(BH4)2 has been explored for its high gravimetric storage density, making it a promising hydrogen storage material. Its synthesis from LiBH4 and MgCl2 and its lower hydrogen desorption temperature compared to LiBH4 have been noted. The decomposition of Mg(BH4)2 involves a two-step reaction, releasing MgH2 and Mg respectively, which is critical for its hydrogen storage properties (Matsunaga et al., 2008).
Decomposition and Formation
Mg(BH4)2 is the only borohydride demonstrating partial reversible hydrogen sorption under moderate conditions, making it a subject of extensive study for hydrogen mobility applications. Challenges in its decomposition and formation for practical use have been a focus, with technological approaches to develop nanocomposites based on Mg(BH4)2 being considered (Saldan, 2016).
Battery Applications
The potential of Mg(BH4)2 in battery applications has been explored, with Mg metal showing better volumetric capacity and abundance compared to Li. This highlights Mg(BH4)2's relevance not only in hydrogen storage but also in the battery technology sector (Zavorotynska et al., 2016).
Dehydrogenation Pathway
Studies on the dehydrogenation pathway of unsolvated Mg(BH4)2 have revealed that its decomposition upon heating occurs in at least four steps, involving the formation of several polyborane intermediate species. The understanding of this pathway is crucial for its application in hydrogen storage and energy applications (Soloveichik et al., 2009).
Reversible Dehydrogenation
Research has shown that Mg(BH4)2 can undergo reversible dehydrogenation to magnesium triborane under certain conditions, a process critical for its application in solid-state hydrogen storage. The reversibility of this process under moderate conditions has significant implications for its use in energy storage systems (Chong et al., 2011).
Rechargeable Magnesium Batteries
The development of high concentration this compound/tetraglyme electrolyte for rechargeable magnesium batteries illustrates another application of Mg(BH4)2. This advancement indicates its potential in creating more efficient and sustainable battery technologies (Tuerxun et al., 2015).
Mechanism of Action
Target of Action
Magnesium borohydride (Mg(BH4)2) is primarily targeted for its potential in energy storage applications . It is known as a high-capacity hydrogen storage material, with a theoretical hydrogen capacity of 14.8 wt% . It has also been found to be an effective precursor for solid-state Mg-ion conductors .
Mode of Action
The mode of action of Mg(BH4)2 involves the conduction of Mg2+ ions . Density functional theory calculations reveal that the neutral molecule (NH3) in Mg(BH4)2·NH3 is exchanged between the lattice and interstitial Mg2+ facilitated by a highly flexible structure, mainly owing to a network of di-hydrogen bonds, N–H δ+ ⋯ −δ H–B and the versatile coordination of the BH4− ligand .
Biochemical Pathways
The biochemical pathways of Mg(BH4)2 involve the formation of a this compound species, which is critical in overcoming competing pathways in the selectivity-determining insertion step . The reversible hydrogenation of modified magnesium borides shows vastly improved hydrogen cycling kinetics while extending the cycling capacities to levels that are practically viable .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Mg(BH4)2, we can discuss its properties in terms of its behavior in different environments. For instance, the amorphous form of Mg(BH4)2, typically formed during the mechanochemical synthesis of Mg-ion conductors, has been found to have a conductivity 2 orders of magnitude higher than the as-received γ-Mg(BH4)2 at 353 K .
Result of Action
The result of the action of Mg(BH4)2 is primarily seen in its potential for energy storage. It has a high gravimetric and volumetric hydrogen density, making it a promising candidate for hydrogen storage . Moreover, the amorphous form of Mg(BH4)2 has been found to have significantly higher conductivity, suggesting its potential use as an electrolyte in Mg-batteries .
Action Environment
The action of Mg(BH4)2 is influenced by environmental factors such as pressure and temperature. For instance, to improve the reversible hydrogen absorption or desorption kinetics or get new metastable polymorphs, a practical method is to search for the possibility to stabilize the high-pressure phase of Mg(BH4)2 at ambient pressure . Furthermore, the ball-milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .
Safety and Hazards
Future Directions
Mg(BH4)2 has been considered as a potential material for hydrogen storage . A nanoporous magnesium borohydride structure showcases the remarkable capability to store hydrogen at high densities even under normal atmospheric pressure . This development enhances the efficiency and economic viability of hydrogen energy utilization and addresses critical challenges in large-scale hydrogen storage for public transportation applications .
properties
InChI |
InChI=1S/2B.Mg/q2*-1;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPISXXMXKIBEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477699 | |
| Record name | ACMC-20aklr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16903-37-0, 49855-95-0 | |
| Record name | ACMC-20aklr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM BOROHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium tetrahydridoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of magnesium borohydride?
A1: The molecular formula of this compound is Mg(BH4)2, and its molecular weight is 56.91 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Various spectroscopic techniques are valuable for characterizing Mg(BH4)2 and its decomposition products. * Raman spectroscopy can identify the presence of specific vibrational modes, helping to track phase transitions and the formation of intermediates during dehydrogenation. []* Infrared (IR) spectroscopy, including synchrotron infrared (SR-FTIR), provides complementary information about molecular vibrations and can detect changes in chemical bonding during decomposition. [] * Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B MAS-NMR, is powerful for identifying boron-containing species and studying the local environment around boron atoms. [, ] * X-ray absorption spectroscopy, such as near-edge X-ray absorption fine structure (NEXAFS) at the boron K-edge, can probe the electronic structure of boron and reveal changes in its oxidation state during decomposition. []
Q3: What makes this compound a promising material for hydrogen storage?
A3: Mg(BH4)2 is attractive for hydrogen storage due to its high gravimetric hydrogen density (14.9 wt%) and relatively low cost compared to other complex hydrides. []
Q4: What are the main challenges associated with using this compound for hydrogen storage?
A4: Despite its potential, Mg(BH4)2 faces challenges:* High Dehydrogenation Temperature: Releasing hydrogen from Mg(BH4)2 typically requires high temperatures (above 300 °C), limiting its practical applicability. [, ]* Slow Kinetics: The rate of hydrogen release and uptake is often slow, hindering practical refueling times. []* Reversibility Issues: Achieving fully reversible hydrogen storage in Mg(BH4)2 can be challenging due to the formation of stable byproducts during dehydrogenation. [, ]
Q5: How can the dehydrogenation temperature of this compound be lowered?
A5: Several strategies have been explored to improve the dehydrogenation characteristics of Mg(BH4)2:* Nanoconfinement: Confining Mg(BH4)2 within porous materials, such as activated carbon or metal-organic frameworks (MOFs), has shown promise in reducing the dehydrogenation temperature and improving reversibility. [, ]* Catalyst Addition: Incorporating catalysts like transition metal compounds (e.g., titanium fluoride (TiF3), scandium chloride (ScCl3)) can significantly enhance the kinetics and lower the dehydrogenation temperature. [, ]* Ammine Complexes: Forming ammoniates of this compound, such as Mg(BH4)2·6NH3, can alter the dehydrogenation pathway and potentially improve hydrogen storage properties. []
Q6: How can the reversibility of hydrogen storage in this compound be enhanced?
A6: Improving the reversibility of Mg(BH4)2 for hydrogen storage is crucial. Approaches include:* Optimizing Dehydrogenation Conditions: Controlling the temperature and pressure during dehydrogenation can influence the formation of byproducts and potentially allow for more reversible hydrogen storage. []* Using Additives or Catalysts: Additives or catalysts can modify the reaction pathway and promote the formation of intermediates that are easier to rehydrogenate. []* Nanoengineering: Nanoscale structuring of Mg(BH4)2 can improve its hydrogen storage properties, including reversibility. []
Q7: How does the addition of transition metal compounds affect this compound's decomposition?
A7: Adding transition metal compounds, like cobalt fluoride (CoF2) or cobalt chloride (CoCl2), can alter the decomposition pathway of Mg(BH4)2. Studies using in-situ X-ray diffraction and Raman spectroscopy showed that these additives reduce the temperature required for phase transitions during decomposition and can lead to the formation of different intermediate compounds. []
Q8: How are computational methods contributing to the understanding and improvement of this compound for hydrogen storage?
A8: Computational chemistry plays a vital role in:* Predicting Crystal Structures: First-principles calculations, such as density functional theory (DFT), help predict stable and metastable crystal structures of Mg(BH4)2 under various conditions. [, ]* Understanding Reaction Mechanisms: DFT calculations elucidate the reaction pathways and energy barriers involved in hydrogen release and uptake, providing insights into the dehydrogenation mechanism. [, ]* Screening for Catalysts and Additives: Computational screening of potential catalysts and additives can accelerate the discovery of materials that enhance the hydrogen storage properties of Mg(BH4)2. []
Q9: What have computational studies revealed about the diffusion of species within this compound?
A9: DFT calculations have been used to investigate the movement of atoms and defects within the Mg(BH4)2 structure. These studies suggest that the diffusion of specific species, such as neutral borane (BH3) vacancies, might be a rate-limiting step in the dehydrogenation process. []
Q10: Are there any other potential applications for this compound besides hydrogen storage?
A10: Yes, research suggests Mg(BH4)2 could be used as a solid-state electrolyte in magnesium batteries. [, , ] Its ability to conduct magnesium ions (Mg2+) makes it a potential candidate for developing next-generation battery technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)









![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

